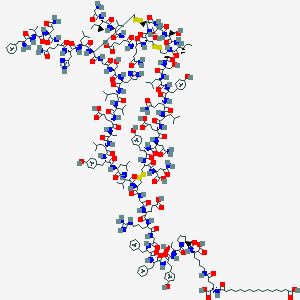16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Efficacy of Insulin Degludec
Studies have compared insulin degludec to other basal insulins, such as insulin glargine and neutral protamine Hagedorn (NPH) insulin. These studies assess factors like:
- Hemoglobin A1c (HbA1c): A measure of long-term blood sugar control )
- Time in range: The amount of time a person's blood sugar stays within a target range American Diabetes Association:
- Hypoglycemia: Episodes of low blood sugar Mayo Clinic:
Here are some examples of findings from this research:
- A study published in Diabetes Care found that insulin degludec was superior to NPH insulin in reducing HbA1c in toddlers and preschoolers with type 1 diabetes link to study: [1].
- Research published in the journal Current Medical Research and Opinion showed that insulin degludec resulted in similar HbA1c levels compared to insulin glargine, but with a lower risk of hypoglycemia, particularly nocturnal hypoglycemia [2].
Safety of Insulin Degludec
Safety research on insulin degludec evaluates potential side effects and compares them to other basal insulins. Common side effects of insulin degludec include injection site reactions.
Here's an example of a study on safety:
- A real-world study published in the National Institutes of Health library found that insulin degludec was safe and effective for managing blood sugar in people with type 1 and type 2 diabetes over a one-year period [3].
The compound 16-[[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,-44,-45,-90,-91-hexathia-8,-11,-14,-17,-20,-23,-26,-29,-32,-35,-38,-41,-48,-51,-54,-57,-60,-63,-66,-69,-72,-75,-78,-81,-84,-86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid is a complex organic molecule characterized by a long chain of amino acids and functional groups. This compound is notable for its intricate structure that includes multiple stereocenters and functional moieties such as amines and carboxylic acids.
The chemical reactivity of this compound can be attributed to its numerous functional groups. Key reactions include:
- Amide Formation: The amine groups can react with carboxylic acids to form amides.
- Hydrolysis: Under acidic or basic conditions, the ester bonds can undergo hydrolysis to yield the corresponding carboxylic acids and alcohols.
- Oxidation: The presence of hydroxymethyl groups allows for potential oxidation reactions leading to aldehydes or ketones.
The biological activity of this compound is likely diverse due to its complex structure. It may exhibit properties such as:
- Antimicrobial Activity: Compounds with similar structures have shown potential in inhibiting bacterial growth.
- Antidiabetic Effects: Some components within the structure could be linked to glucose metabolism regulation.
- Enzyme Inhibition: The presence of imidazole rings suggests potential interactions with enzymes such as proteases.
The synthesis of this compound can be approached through several methods:
- Solid-phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of peptides and could be utilized for constructing the amino acid chains.
- Steps:
- Protecting group strategy for amino acids.
- Coupling reactions using activated esters.
- Cleavage from the resin.
- Steps:
- Solution-phase Synthesis: This involves traditional organic synthesis techniques including:
- Refluxing with coupling agents.
- Employing protecting groups for sensitive functionalities.
This compound has potential applications in various fields:
- Pharmaceuticals: As a candidate for drug development targeting metabolic diseases or infections.
- Biotechnology: Utilized in the development of biomaterials or as a building block in synthetic biology.
- Research: Used in studies related to enzyme mechanisms or metabolic pathways.
Interaction studies are crucial for understanding how this compound behaves in biological systems:
- Binding Studies: Investigating how the compound interacts with specific proteins or enzymes using techniques like surface plasmon resonance (SPR).
- Metabolomic Profiling: Analyzing how this compound affects metabolic pathways through techniques such as mass spectrometry and NMR spectroscopy.
Similar Compounds
Several compounds share structural similarities with this complex molecule:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Liraglutide | GLP-1 analog | Antidiabetic effects |
| Exenatide | GLP-1 receptor agonist | Weight loss properties |
| Semaglutide | Long half-life | Enhanced stability |
These comp
XLogP3
UNII
Drug Indication
Treatment of diabetes mellitus in adults, adolescents and children from the age of 2 years.
Treatment of diabetes mellitus in adults.
Treatment of type I diabetes mellitus, Treatment of type II diabetes mellitus
Treatment of type II diabetes mellitus
ATC Code
A10AD06
A10AE06
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10A - Insulins and analogues
A10AE - Insulins and analogues for injection, long-acting
A10AE06 - Insulin degludec
Use Classification
Drugs used in diabetes -> Human pharmacotherapeutic group
Human drugs -> Ryzodeg -> EMA Drug Category
Human drugs -> Tresiba -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans








